1-{2,6-Diazaspiro[3.5]nonan-2-yl}propan-1-one is a chemical compound that has garnered attention in medicinal chemistry due to its potential applications as a therapeutic agent. This compound is classified as a spirocyclic amine, characterized by its unique spiro structure, which includes a diazaspiro moiety. The compound has been investigated primarily for its interactions with sigma receptors and its potential as an inhibitor of the KRAS G12C protein, which is implicated in various cancers.
The compound is derived from research focused on developing ligands for sigma receptors and inhibitors for mutated forms of the RAS protein. It falls within the broader category of diazaspiro compounds, which are known for their diverse biological activities. The specific classification of 1-{2,6-Diazaspiro[3.5]nonan-2-yl}propan-1-one can be summarized as follows:
The synthesis of 1-{2,6-Diazaspiro[3.5]nonan-2-yl}propan-1-one involves several synthetic methodologies that have been explored in recent studies. Key methods include:
For instance, one study reported that intermediates were formed through reactions with acyl chlorides followed by nucleophilic acyl substitution to yield the target compound .
The molecular structure of 1-{2,6-Diazaspiro[3.5]nonan-2-yl}propan-1-one can be described as follows:
1-{2,6-Diazaspiro[3.5]nonan-2-yl}propan-1-one participates in various chemical reactions that are crucial for its biological activity:
The mechanism of action involves the formation of a stable covalent bond between the compound and target proteins, leading to inhibition of their activity.
The mechanism by which 1-{2,6-Diazaspiro[3.5]nonan-2-yl}propan-1-one exerts its effects involves:
The physical and chemical properties of 1-{2,6-Diazaspiro[3.5]nonan-2-yl}propan-1-one are essential for understanding its behavior in biological systems:
Key properties include:
Property | Value |
---|---|
Melting Point | Not specified |
Boiling Point | Not specified |
Log P (octanol-water partition coefficient) | Not specified |
The primary applications of 1-{2,6-Diazaspiro[3.5]nonan-2-yl}propan-1-one are in medicinal chemistry:
Research continues to explore its efficacy and safety profiles in preclinical models, aiming for future clinical applications . Additionally, it serves as a valuable tool for studying sigma receptor interactions and their implications in various biological processes.
1-{2,6-Diazaspiro[3.5]nonan-2-yl}propan-1-one is a specialized organic compound featuring a spirocyclic diamino scaffold derivatized with a propanone moiety. With the molecular formula C₁₀H₁₈N₂O and a molecular weight of 182.26 g/mol, this molecule exemplifies the strategic use of constrained three-dimensional structures in drug design [1] [3]. Its synthesis and study align with medicinal chemistry efforts to explore stereochemically complex architectures that can enhance target selectivity and modulate pharmacokinetic properties. Though specific therapeutic applications for this exact compound are not fully detailed in the literature, its structural kinship to privileged spirocyclic templates positions it as a valuable subject for investigation in hit-to-lead optimization campaigns [5].
Spirocyclic frameworks, characterized by a shared ring atom connecting two orthogonal rings, confer significant advantages in developing bioactive molecules. Their inherent three-dimensionality addresses the "flatness" problem prevalent in many screening libraries, enabling improved discrimination between closely related biological targets [6]. The spiro[3.5]nonane system—exemplified by structures like 2,7-Diazaspiro[3.5]nonan-1-one (C₇H₁₂N₂O, MW 140.18 g/mol) and 1,7-Diazaspiro[3.5]nonan-2-one (CAS# 1235440-17-1)—imposes significant steric constraints, reducing conformational flexibility and locking functional groups into defined spatial orientations [4] [6]. This preorganization often translates to higher binding affinity and reduced entropic penalties during target engagement.
Table 1: Representative Bioactive Spirocyclic Compounds from Literature
Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
---|---|---|---|
1-{2,6-Diazaspiro[3.5]nonan-2-yl}propan-1-one | C₁₀H₁₈N₂O | 182.26 | 2,6-Diazaspiro scaffold; ketone linker |
1,7-Diazaspiro[3.5]nonan-2-one | C₇H₁₂N₂O | 140.18 | Bridged lactam; spirocyclic amine |
1-{2,7-Diazaspiro[3.5]nonan-2-yl}ethan-1-one | C₉H₁₆N₂O | 168.24 | Acetyl derivative; 2,7-regioisomer |
1-{2,6-Diazaspiro[3.5]nonan-6-yl}-3-methylbutan-1-one | C₁₂H₂₂N₂O | 210.32 | Branched aliphatic ketone |
Furthermore, spirocycles often exhibit improved metabolic stability and membrane permeability compared to linear or planar analogs. The quaternary spiro carbon minimizes rotatable bonds, potentially enhancing oral bioavailability—a critical factor in central nervous system (CNS)-targeted therapeutics. Patents highlight spirocyclic diamines as cores in compounds targeting chemokine receptors (e.g., CXCR4 antagonists) and epigenetic regulators, underscoring their versatility across target classes [7] [8]. The synthetic versatility of these scaffolds allows for regioselective functionalization (e.g., 2- vs. 6-position in diazaspiro[3.5]nonanes), enabling precise structure-activity relationship (SAR) exploration [5] [8].
The 2,6-diazaspiro[3.5]nonane core in 1-{2,6-Diazaspiro[3.5]nonan-2-yl}propan-1-one offers distinct regiochemical and stereochemical properties. Its two nitrogen atoms—one secondary (often acting as a H-bond donor) and one tertiary (spiro-connected)—provide divergent vectors for functionalization. Acylation at the secondary nitrogen, as seen in this compound, preserves the tertiary amine’s basicity, potentially facilitating salt formation or cationic interactions within biological targets [1] [5]. The spiro[3.5]nonane ring size balances rigidity with sufficient flexibility; the six-membered ring adopts stable chair conformations, while the azetidine (four-membered ring) introduces significant strain, potentially enhancing binding energy through strain release upon complexation [8].
Table 2: Derivatives of the 2,6-Diazaspiro[3.5]nonane Scaffold
Derivative Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Modification Site |
---|---|---|---|---|
1-{2,6-Diazaspiro[3.5]nonan-2-yl}propan-1-one | - | C₁₀H₁₈N₂O | 182.26 | N-2 propanoyl |
1-{2,6-Diazaspiro[3.5]nonan-6-yl}-3-methylbutan-1-one | 2137931-08-7 | C₁₂H₂₂N₂O | 210.32 | N-6 isovaleryl |
Derivatization examples underscore the scaffold’s utility:
The scaffold’s vector geometry enables access to diverse pharmacophoric space. Computational studies (implied by patent applications) suggest optimal projection of substituents attached at N-2 versus N-6 for targeting deep protein clefts [7] [8]. Synthetic routes to such compounds often involve multi-step sequences starting from spirocyclic precursors, with late-stage acylation or alkylation allowing library diversification. However, commercial discontinuation of the base compound (as noted by suppliers) highlights challenges in scalable synthesis or purification of high-purity (>95%) material [1] [3]. Despite this, the core remains significant in proprietary research, particularly in kinase and epigenetic inhibitor programs where its topology matches specific ATP-binding site contours or protein-protein interaction interfaces.
CAS No.: 1986-70-5
CAS No.: 32986-79-1
CAS No.: 7412-67-1
CAS No.: 5290-02-8
CAS No.: 4261-17-0
CAS No.: